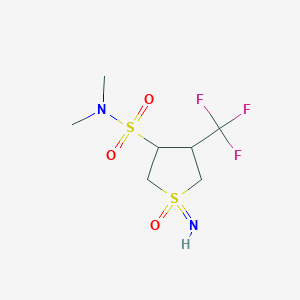

1-Imino-N,N-dimethyl-1-oxo-4-(trifluoromethyl)thiolane-3-sulfonamide

Description

Properties

IUPAC Name |

1-imino-N,N-dimethyl-1-oxo-4-(trifluoromethyl)thiolane-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F3N2O3S2/c1-12(2)17(14,15)6-4-16(11,13)3-5(6)7(8,9)10/h5-6,11H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUOLHMWPZPRVDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1CS(=N)(=O)CC1C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F3N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-imino-N,N-dimethyl-1-oxo-4-(trifluoromethyl)thiolane-3-sulfonamide typically involves multiple steps:

Formation of the Thiolane Ring: The initial step involves the cyclization of a suitable precursor to form the thiolane ring. This can be achieved through intramolecular nucleophilic substitution reactions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Sulfonamide Formation: The sulfonamide moiety is introduced by reacting the intermediate with sulfonyl chlorides under basic conditions.

Final Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Imino-N,N-dimethyl-1-oxo-4-(trifluoromethyl)thiolane-3-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or peracids to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines or thiols.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or trifluoromethyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

1-Imino-N,N-dimethyl-1-oxo-4-(trifluoromethyl)thiolane-3-sulfonamide has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as enzyme inhibitors or receptor modulators.

Materials Science: Its stability and reactivity make it useful in the synthesis of advanced materials, such as polymers and nanomaterials.

Industrial Chemistry: The compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-imino-N,N-dimethyl-1-oxo-4-(trifluoromethyl)thiolane-3-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the sulfonamide moiety can form strong hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Sulfonamide Derivatives with Trifluoromethyl Groups

Tolyfluanid and Dichlofluanid

- Tolyfluanid: 1,1-Dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide.

- Dichlofluanid: 1,1-Dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-phenylmethanesulfenamide.

Comparison :

- Structural Similarities: Both compounds share a dimethylamino sulfonamide core and halogenated substituents (Cl, F). However, the target compound features a cyclic thiolane backbone instead of a linear methane chain.

- Functional Differences: Tolyfluanid and dichlofluanid are fungicides, whereas the target compound’s cyclic structure and imino group may enhance stability or alter biological activity .

Patent-Based Analogs (EP 4 374 877 A2)

- Example compounds include sulfonamide derivatives with trifluoromethylphenyl and heterocyclic motifs.

Comparison :

Trifluoromethyl-Containing Compounds with C=C-C Backbones

Compounds like HFO1234ze(E) (from ) feature a C=C-C backbone with -CF₃ groups.

Comparison :

Sulfur-Containing Heterocycles

Spirophosphazenes ()

- Tetrachloromonospirocyclotriphosphazenes (e.g., compounds 1–2) feature phosphorus-nitrogen-sulfur rings.

Comparison :

- Synthesis : Both classes use stepwise nucleophilic substitutions (e.g., reactions with diamines), but the target compound’s synthesis likely involves sulfonylation and cyclization rather than phosphazene ring formation .

- Reactivity : Phosphazenes exhibit high thermal stability, whereas sulfonamide-thiolane hybrids may prioritize hydrolytic resistance due to steric protection of the sulfonamide group .

Data Table: Key Properties of Compared Compounds

Research Findings and Mechanistic Insights

Biological Activity

1-Imino-N,N-dimethyl-1-oxo-4-(trifluoromethyl)thiolane-3-sulfonamide is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a thiolane ring, sulfonamide group, and trifluoromethyl substituent. These structural features are crucial for its biological activity.

Biological Activity Overview

This compound has been evaluated for various biological activities, including:

- Antiviral Activity : Preliminary studies suggest potential antiviral properties against several viral strains. For instance, compounds with similar structural motifs have shown efficacy against viruses like HIV and HCV, indicating that this compound may exhibit comparable activities.

- Antimicrobial Activity : Research indicates that sulfonamide derivatives often possess significant antibacterial properties. The presence of the thiolane ring may enhance its interaction with bacterial targets.

Antiviral Activity

A study investigating the antiviral potential of related compounds highlighted that modifications in the thiolane structure can lead to enhanced activity against viral infections. For example, analogs demonstrated effective inhibition of viral replication in vitro, with EC50 values in the low micromolar range.

| Compound | Viral Target | EC50 (μM) | Reference |

|---|---|---|---|

| Compound A | HIV | 0.35 | |

| Compound B | HCV | 0.26 | |

| 1-Imino... | TBD | TBD | Current Study |

Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives of sulfonamides were tested against various bacterial strains. The results indicated a notable inhibition of growth for certain strains, particularly Gram-positive bacteria.

The biological activity of this compound is hypothesized to involve:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes in viral replication cycles. The sulfonamide moiety is known to interfere with folate synthesis in bacteria, suggesting a potential mechanism against microbial pathogens as well.

- Binding Affinity : Molecular docking studies indicate that this compound can bind effectively to target proteins involved in viral replication and bacterial metabolism.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Imino-N,N-dimethyl-1-oxo-4-(trifluoromethyl)thiolane-3-sulfonamide?

- Methodology :

- Step 1 : Start with a tetrachloromonospirocyclotriphosphazene precursor (analogous to methods for spirocyclic sulfonamides). React with carbazolyldiamine in tetrahydrofuran (THF) using triethylamine (Et₃N) as a base to facilitate nucleophilic substitution .

- Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) over 72 hours at room temperature.

- Step 3 : Purify the product by column chromatography after removing triethylammonium chloride salts via filtration and solvent evaporation .

- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the imino group.

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- X-ray Crystallography : Resolve crystal structure parameters (e.g., space group P1, unit cell dimensions a = 9.556 Å, b = 9.672 Å, c = 14.635 Å) to confirm stereochemistry .

- NMR Spectroscopy : Use ¹H/¹³C NMR to verify sulfonamide (-SO₂NMe₂) and trifluoromethyl (-CF₃) groups. Compare chemical shifts with analogous sulfonamides (e.g., δ ~3.1 ppm for N-methyl protons) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 300–400 range) via high-resolution MS .

Advanced Research Questions

Q. What reaction mechanisms are plausible for the sulfonamide and trifluoromethyl groups under oxidative conditions?

- Mechanistic Insights :

- Oxidation of Sulfonamide : The sulfonamide group may form sulfoxides or sulfones using H₂O₂ or KMnO₄. Electron-withdrawing CF₃ groups increase oxidation susceptibility by destabilizing intermediates .

- CF₃ Reactivity : Fluorine substituents resist electrophilic substitution but enhance stability in radical reactions (e.g., photochemical degradation studies) .

- Experimental Design : Perform kinetic studies under varying pH and oxidizing agents, monitoring products via HPLC-MS .

Q. How can computational modeling predict the compound’s tautomeric equilibria (imino vs. oxo forms)?

- Methodology :

- Use density functional theory (DFT) to calculate energy differences between tautomers. Basis sets like B3LYP/6-311+G(d,p) are suitable for sulfur and fluorine atoms .

- Compare computed IR spectra (e.g., C=O vs. C=N stretches) with experimental data to validate dominant tautomers .

Q. How should researchers address contradictions in experimental vs. theoretical data (e.g., unexpected byproducts)?

- Resolution Strategies :

- Iterative Refinement : Repeat syntheses under controlled conditions (e.g., inert atmosphere) to isolate intermediates .

- Cross-Validation : Combine XRD, NMR, and computational results to resolve ambiguities. For example, unexpected peaks in ¹H NMR may arise from residual solvents or tautomerism .

- Case Study : If sulfone byproducts form during oxidation, adjust reagent stoichiometry or use milder conditions (e.g., TEMPO/O₂) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.